2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride
Overview
Description
2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O3S. It is known for its unique chemical properties and is used in various scientific research applications. This compound is characterized by the presence of a fluorine atom, a trifluoromethoxy group, and a sulfonyl chloride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-fluoro-6-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Fluoro-6-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride→2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as fluorine and trifluoromethoxy makes the benzene ring less reactive towards electrophilic aromatic substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Although less reactive, the compound can undergo reactions with strong electrophiles under harsh conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Scientific Research Applications
2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is used in various scientific research fields:
Chemistry: As a reagent for the synthesis of sulfonamide and sulfonate derivatives.
Biology: In the modification of biomolecules for studying protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2-Fluorobenzenesulfonyl chloride
Uniqueness
2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic properties to the compound. These groups enhance the compound’s reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethoxy)benzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-4(9)2-1-3-5(6)15-7(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNCKTJIYWQCCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.